molecular formula C16H16N2OS B10754543 N-(2-amino-5-thiophen-2-ylphenyl)cyclopentene-1-carboxamide

N-(2-amino-5-thiophen-2-ylphenyl)cyclopentene-1-carboxamide

Cat. No.: B10754543
M. Wt: 284.4 g/mol
InChI Key: HUEVEPGMWKUIRH-UHFFFAOYSA-N
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Description

BRD-K66532283 is a chemical compound that has garnered significant interest in the field of biomedical research. It is known for its potential therapeutic applications, particularly in the context of cancer treatment. The compound is an inhibitor of histone deacetylase 1 and histone deacetylase 2, which are enzymes involved in the regulation of gene expression through the modification of histones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD-K66532283 involves multiple steps, starting from readily available starting materials. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of key intermediates through a series of chemical reactions, including condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of BRD-K66532283 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

BRD-K66532283 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

BRD-K66532283 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of histone deacetylase enzymes and their role in gene expression.

    Biology: Employed in cellular studies to investigate the effects of histone deacetylase inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, given its ability to modulate gene expression and induce cancer cell death.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylase enzymes.

Mechanism of Action

BRD-K66532283 exerts its effects by inhibiting histone deacetylase 1 and histone deacetylase 2. These enzymes are responsible for removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, BRD-K66532283 promotes a more relaxed chromatin structure, allowing for increased gene expression. This can result in the activation of tumor suppressor genes and the induction of cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

    BRD-K70511574: Another histone deacetylase inhibitor with similar molecular targets.

    BRD-K80183349: Known for its inhibitory effects on histone deacetylase enzymes.

    BRD-K92856060: Shares a similar mechanism of action as BRD-K66532283.

    BRD-K97651142: Also targets histone deacetylase enzymes and is used in similar research applications.

Uniqueness

BRD-K66532283 is unique in its specific inhibitory profile and its potential therapeutic applications. While other compounds may share similar targets, BRD-K66532283 has distinct chemical properties and biological effects that make it a valuable tool in research and potential therapeutic development .

Properties

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

N-(2-amino-5-thiophen-2-ylphenyl)cyclopentene-1-carboxamide

InChI

InChI=1S/C16H16N2OS/c17-13-8-7-12(15-6-3-9-20-15)10-14(13)18-16(19)11-4-1-2-5-11/h3-4,6-10H,1-2,5,17H2,(H,18,19)

InChI Key

HUEVEPGMWKUIRH-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N

Origin of Product

United States

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